REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-:2].[NH4+:5].[Cl:6]([O-:9])(=[O:8])=[O:7].[Na+:10]>>[Cl:6]([O-:9])(=[O:8])=[O:7].[NH4+:5].[C:1](=[O:2])([OH:4])[O-:3].[Na+:10] |f:0.1,2.3,4.5,6.7|
|
Name
|
ammonium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
ammonium chlorate
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)[O-].[NH4+]
|
Name
|
sodium bicarbonate
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |